molecular formula C20H19N3S B11144593 2-(4-Tert-butylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole

2-(4-Tert-butylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole

Cat. No.: B11144593
M. Wt: 333.5 g/mol
InChI Key: TXUPTCBECVQAMX-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole is a heterocyclic compound that belongs to the class of triazolothiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . This reaction is usually carried out under mild conditions, often at room temperature, and can be catalyzed by various agents to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Tert-butylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its tert-butyl and phenyl groups contribute to its stability and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H19N3S

Molecular Weight

333.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C20H19N3S/c1-20(2,3)16-11-9-15(10-12-16)18-21-19-23(22-18)17(13-24-19)14-7-5-4-6-8-14/h4-13H,1-3H3

InChI Key

TXUPTCBECVQAMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)C4=CC=CC=C4

Origin of Product

United States

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